molecular formula C26H25NO4 B252929 1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

カタログ番号 B252929
分子量: 415.5 g/mol
InChIキー: CPOOXLDGPXXWPW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, also known as CEP-33779, is a small molecule inhibitor of the signal transducer and activator of transcription 3 (STAT3) pathway. This pathway plays a crucial role in the regulation of various cellular processes such as cell proliferation, differentiation, and survival. Overactivation of STAT3 has been implicated in the development and progression of several types of cancer, making it an attractive target for cancer therapy.

作用機序

1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one exerts its anticancer effects by inhibiting the STAT3 pathway. STAT3 is a transcription factor that is activated by various cytokines and growth factors, leading to the expression of genes involved in cell survival, proliferation, and immune evasion. In cancer cells, STAT3 is often overactivated, leading to increased cell proliferation and survival. 1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one binds to the SH2 domain of STAT3, preventing its phosphorylation and activation. This results in the downregulation of STAT3 target genes, leading to decreased cell proliferation and survival.
Biochemical and Physiological Effects:
1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to have several biochemical and physiological effects. In cancer cells, it inhibits cell proliferation, induces apoptosis, and decreases the expression of genes involved in angiogenesis and immune evasion. It also enhances the efficacy of other cancer therapies, such as chemotherapy and radiotherapy. In non-cancer cells, it has been shown to inhibit inflammation, fibrosis, and autoimmune responses.

実験室実験の利点と制限

One of the main advantages of 1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is its specificity for the STAT3 pathway, making it a valuable tool for studying the role of STAT3 in various cellular processes. It is also relatively easy to synthesize and has been well-characterized in terms of its chemical and biological properties. However, one limitation is that its efficacy may vary depending on the type of cancer and the genetic background of the cells. It also has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

将来の方向性

There are several future directions for research on 1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more potent and selective inhibitors of the STAT3 pathway. Another area is the identification of biomarkers that can predict the response to 1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in cancer patients. Additionally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in various diseases. Finally, the combination of 1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one with other cancer therapies, such as immunotherapy and targeted therapy, is an area of active investigation.

合成法

The synthesis of 1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves several steps, starting with the reaction of 2,4-dimethylbenzyl bromide with 3-methoxyphenylacetic acid to form the corresponding ester. This ester is then subjected to a series of reactions, including hydrolysis, decarboxylation, and cyclization, to yield the final product. The synthesis of 1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been reported in several publications, including a patent application filed by Cephalon Inc.

科学的研究の応用

1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential use in cancer therapy. In preclinical studies, it has been shown to inhibit the growth and survival of various cancer cell lines, including breast, prostate, lung, and colon cancer. It has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiotherapy. In addition to cancer, 1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has also been investigated for its potential use in other diseases, such as inflammatory bowel disease, liver fibrosis, and autoimmune disorders.

特性

製品名

1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

分子式

C26H25NO4

分子量

415.5 g/mol

IUPAC名

1-[(2,4-dimethylphenyl)methyl]-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C26H25NO4/c1-17-11-12-20(18(2)13-17)16-27-23-10-5-4-9-22(23)26(30,25(27)29)15-24(28)19-7-6-8-21(14-19)31-3/h4-14,30H,15-16H2,1-3H3

InChIキー

CPOOXLDGPXXWPW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC(=CC=C4)OC)O)C

正規SMILES

CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC(=CC=C4)OC)O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。